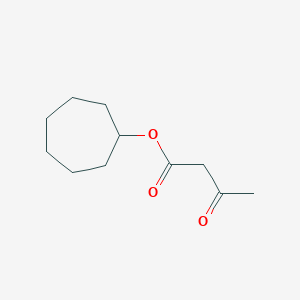

Cycloheptyl 3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

653565-53-8 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

cycloheptyl 3-oxobutanoate |

InChI |

InChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3 |

InChI Key |

GAEIHYPOJTWYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OC1CCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Cycloheptyl 3-oxobutanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known chemical and physical properties of cycloheptyl 3-oxobutanoate. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the closely related and more thoroughly studied analog, cyclohexyl 3-oxobutanoate. This guide presents available quantitative data in structured tables, outlines a general experimental protocol for the synthesis of this compound based on established methods for β-keto ester formation, and includes a logical workflow diagram for its synthesis. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a β-keto ester characterized by a seven-membered cycloalkyl group attached to the ester functionality. β-keto esters are a significant class of organic compounds, widely utilized as intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the dicarbonyl moiety allows for a diverse range of chemical transformations, making them valuable building blocks in organic synthesis. This guide focuses on the chemical properties of the cycloheptyl derivative, providing a centralized source of available information.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the properties of the closely related cyclohexyl 3-oxobutanoate (CAS Number: 6947-02-0) are presented below for comparative purposes. It is anticipated that the properties of this compound will be similar, with slight variations attributable to the larger cycloalkyl ring.

| Property | Cyclohexyl 3-oxobutanoate | This compound (Predicted) | Source |

| Molecular Formula | C₁₀H₁₆O₃ | C₁₁H₁₈O₃ | [1] |

| Molecular Weight | 184.23 g/mol | 198.25 g/mol | [1][2] |

| Boiling Point | 257-259 °C @ 760 mmHg | Expected to be slightly higher than cyclohexyl analog | [3] |

| Melting Point | 190-192 °C (solvent: ethyl ether) | Data not available | [2][4] |

| Density | 1.0683 g/cm³ (estimate) | Data not available | [2] |

| Flash Point | 107.22 °C (225.00 °F) | Data not available | [3] |

| Water Solubility | 230 mg/L @ 35 °C (experimental) | Expected to be sparingly soluble | [3] |

| logP (o/w) | 1.830 (estimated) | Data not available | [3] |

Experimental Protocols

General Synthesis Protocol: Transesterification of Ethyl Acetoacetate with Cycloheptanol

Objective: To synthesize this compound.

Materials:

-

Ethyl acetoacetate (ethyl 3-oxobutanoate)

-

Cycloheptanol

-

Sodium metal (or sodium ethoxide)

-

Anhydrous toluene (or another suitable inert solvent)

-

Anhydrous ethanol (for preparation of sodium ethoxide, if needed)

-

Dilute hydrochloric acid or acetic acid for neutralization

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for distillation under reduced pressure

Procedure:

-

Catalyst Preparation (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a catalytic amount of sodium metal is dissolved in a minimal amount of anhydrous ethanol to form sodium ethoxide. The excess ethanol is then removed under reduced pressure.

-

Reaction Setup: The flask is allowed to cool to room temperature and then charged with anhydrous toluene, followed by the addition of cycloheptanol.

-

Addition of Reactant: Ethyl acetoacetate is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux. The ethanol formed during the transesterification is continuously removed from the reaction mixture using a Dean-Stark apparatus or by fractional distillation to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized by the slow addition of dilute hydrochloric acid or acetic acid. The organic layer is separated and washed successively with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via transesterification.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available chemical and physical properties of this compound, primarily through comparison with its cyclohexyl analog due to a lack of direct experimental data. A generalized experimental protocol for its synthesis via transesterification has been provided, along with a logical workflow diagram. It is evident that further experimental investigation is required to fully characterize this compound and explore its potential applications in organic synthesis and drug development. This document serves as a starting point for researchers interested in this particular β-keto ester.

References

Unraveling Cycloheptyl 3-oxobutanoate: A Technical Guide for Researchers

Absence of a unique Chemical Abstracts Service (CAS) number for Cycloheptyl 3-oxobutanoate suggests a potential lack of extensive characterization and documentation in publicly accessible chemical databases. This guide provides a comprehensive overview based on the known properties and reactions of analogous 3-oxobutanoate esters, offering a predictive framework for researchers and drug development professionals.

This technical document synthesizes available information on closely related and well-documented 3-oxobutanoate esters to extrapolate the expected chemical behavior, synthetic routes, and potential biological significance of this compound. The content is structured to provide actionable insights for laboratory investigation.

Chemical Identity and Properties

| Property | Cyclohexyl 3-oxobutanoate | Ethyl 3-oxobutanoate | Propyl 3-oxobutanoate | Benzyl 3-oxobutanoate |

| CAS Number | 6947-02-0[1] | 141-97-9[2] | 1779-60-8 | 5396-89-4[3] |

| Molecular Formula | C10H16O3 | C6H10O3 | C7H12O3 | C11H12O3[3] |

| Molecular Weight | 184.23 g/mol | 130.14 g/mol | 144.17 g/mol | 192.21 g/mol [3] |

| Physical Form | Not specified | Liquid | Solid | Not specified |

| Primary Use | Chemical Intermediate[2] | Chemical Intermediate[2] | Research Chemical | Chemical Intermediate[3] |

Table 1: Comparative Properties of 3-Oxobutanoate Esters

Experimental Protocols: Synthesis of 3-Oxobutanoate Esters

The synthesis of this compound can be approached through several established methods for esterification. A common and effective method is the Fischer-Speier esterification of 3-oxobutanoic acid with cycloheptanol. Alternatively, transesterification of a more common ester, such as ethyl 3-oxobutanoate, with cycloheptanol in the presence of an acid or base catalyst can be employed.

Protocol: Fischer-Speier Esterification

-

Reactants: Equimolar amounts of 3-oxobutanoic acid and cycloheptanol are dissolved in a suitable solvent (e.g., toluene).

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Work-up: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a 3-oxobutanoate ester.

Caption: A generalized workflow for the synthesis of 3-oxobutanoate esters.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or signaling pathway has been documented for this compound, related compounds containing cyclohexyl moieties have been investigated for their biological effects. For instance, certain 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized and evaluated for their antagonist activity at the μ-opioid receptor (MOR)[4]. This suggests that the cycloheptyl group, as a bulky lipophilic moiety, could potentially influence the interaction of the parent molecule with biological targets.

The 3-oxobutanoate structure itself is a key intermediate in various metabolic pathways and a versatile precursor in the synthesis of a wide range of biologically active compounds, including amino acids, analgesics, and antibiotics.[2]

The following diagram illustrates a hypothetical interaction of a bioactive molecule containing a cycloheptyl group with a receptor, a concept that could be explored for this compound derivatives.

Caption: A conceptual diagram of a ligand-receptor interaction leading to a cellular response.

References

Synthesis of Cycloheptyl 3-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Cycloheptyl 3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis and drug development. The document details experimental protocols for two prevalent methods: transesterification of a simpler alkyl 3-oxobutanoate and the reaction of diketene with cycloheptanol. Quantitative data from analogous reactions are summarized, and key reaction pathways and experimental workflows are visualized.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal synthetic strategies:

-

Transesterification: This equilibrium-driven process involves the reaction of a readily available alkyl acetoacetate, such as ethyl 3-oxobutanoate, with cycloheptanol in the presence of a catalyst. The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct.

-

Reaction with Diketene: This method offers a more direct approach where diketene reacts with cycloheptanol, often with catalytic activation, to directly form the desired β-keto ester.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of β-keto esters analogous to this compound, based on established literature. These values provide a benchmark for the expected outcomes of the detailed experimental protocols.

| Parameter | Transesterification of Ethyl 3-oxobutanoate | Reaction of Diketene with Cycloheptanol |

| Catalyst | Silica-supported Boric Acid[1] | (Not always required, can be acid or base catalyzed) |

| Solvent | Solvent-free[1] or Toluene[2] | Dichloromethane or neat |

| Temperature | 80-120 °C | 0-60 °C |

| Reaction Time | 2-16 hours[2] | 1-5 hours |

| Yield | 85-95%[1] | 80-95% |

Experimental Protocols

Method 1: Transesterification of Ethyl 3-oxobutanoate with Cycloheptanol

This protocol is adapted from general procedures for the transesterification of β-keto esters with secondary alcohols.[1][2][3]

Materials:

-

Ethyl 3-oxobutanoate (1.0 eq)

-

Cycloheptanol (1.2 eq)

-

Silica-supported Boric Acid (10 mol%)[1]

-

Toluene (optional, as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 3-oxobutanoate, cycloheptanol, and silica-supported boric acid. Toluene can be added as a solvent to aid in the azeotropic removal of ethanol.

-

Heat the reaction mixture to reflux (typically 100-120°C if toluene is used, or 80-100°C for solvent-free conditions) and monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.

-

Continue heating until no more ethanol is collected or until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and, if a solvent was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Reaction of Diketene with Cycloheptanol

This protocol is based on the general reactivity of diketene with alcohols to form acetoacetate esters.[4][5] Caution: Diketene is a toxic and reactive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Cycloheptanol (1.0 eq)

-

Diketene (1.1 eq)

-

Triethylamine (catalytic amount, optional)

-

Dichloromethane (as solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, dissolve cycloheptanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A catalytic amount of triethylamine can be added to facilitate the reaction.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add diketene dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the disappearance of cycloheptanol.

-

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Transesterification reaction pathway.

Caption: Reaction of diketene with cycloheptanol.

References

- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. Diketene | chemical compound | Britannica [britannica.com]

Cycloheptyl 3-oxobutanoate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Cycloheptyl 3-oxobutanoate is a beta-keto ester of significant interest as a potential building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Due to its dual electrophilic and nucleophilic nature, it serves as a versatile synthon. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and detailed spectroscopic analysis of this compound. As this compound is not extensively documented in prior literature, this guide also presents a robust, detailed experimental protocol for its synthesis via boric acid-catalyzed transesterification. The information herein is intended to support researchers, scientists, and drug development professionals in the synthesis and utilization of this and related compounds.

Molecular Structure and Identification

This compound consists of a cycloheptyl ring attached to the ester oxygen of a 3-oxobutanoate (acetoacetate) backbone. The presence of both a ketone and an ester functional group makes it a classic 1,3-dicarbonyl compound, capable of keto-enol tautomerism.

CC(OC1CCCCCC1)%3DO)

Figure 1: 2D Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₈O₃ | Calculated |

| Molecular Weight | 198.26 g/mol | Calculated |

| Canonical SMILES | CC(=O)CC(=O)OC1CCCCCC1 | Calculated |

| InChI | InChI=1S/C11H18O3/c1-8(12)6-9(13)14-10-4-2-3-5-7-11(10)10/h10H,2-7H2,1H3 | Calculated |

| InChIKey | YJQJFIXGCLZJCF-UHFFFAOYSA-N | Calculated |

| CAS Number | Not available | N/A |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and References |

| Physical State | Colorless to pale yellow liquid | Inferred from similar beta-keto esters. |

| Boiling Point | ~270-285 °C at 760 mmHg | Estimated based on cyclohexyl 3-oxobutanoate (258.2 °C at 760 mmHg). |

| Density | ~1.05 g/cm³ | Estimated based on cyclohexyl 3-oxobutanoate (1.04 g/cm³). |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | General property of medium-chain esters. |

| XLogP3 | ~2.3 | Estimated based on an increase from cyclohexyl 3-oxobutanoate (XLogP3: 1.8).[1] |

Spectroscopic Data Analysis (Predicted)

The following tables outline the predicted key signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, based on established chemical shift ranges and fragmentation patterns for similar structures.

Table 3.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.90 | m | 1H | O-CH-(cycloheptyl) | The proton on the carbon bearing the ester oxygen. |

| ~3.45 | s | 2H | -C(=O)-CH₂-C(=O)- | Methylene protons between the two carbonyls. |

| ~2.25 | s | 3H | CH₃-C(=O)- | Methyl protons of the acetyl group. |

| ~1.80 - 1.50 | m | 12H | Cycloheptyl -CH₂- | Protons of the cycloheptyl ring. |

Table 3.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~200.5 | Quaternary | Ketone Carbonyl (CH₃-C =O) | Typical range for a ketone.[2][3] |

| ~167.0 | Quaternary | Ester Carbonyl (-C (=O)O-) | Typical range for an ester.[2][3] |

| ~76.0 | Tertiary | O-C H-(cycloheptyl) | The carbon attached to the ester oxygen. |

| ~50.0 | Secondary | Methylene (-C H₂-) | The alpha-carbon between the carbonyls. |

| ~34.0 | Secondary | Cycloheptyl Carbons | Carbons adjacent to the O-CH group. |

| ~30.0 | Tertiary | Methyl Carbon (C H₃-) | The methyl group of the acetyl moiety. |

| ~28.5 | Secondary | Cycloheptyl Carbons | Remaining ring carbons. |

| ~24.0 | Secondary | Cycloheptyl Carbons | Remaining ring carbons. |

Table 3.3: Predicted Key IR and Mass Spectrometry Data

| Technique | Value | Assignment |

| IR Spectroscopy | ~1745 cm⁻¹ | C=O stretch (Ester) |

| ~1720 cm⁻¹ | C=O stretch (Ketone) | |

| ~1150 cm⁻¹ | C-O stretch (Ester) | |

| Mass Spec (EI) | m/z = 198 | [M]⁺ (Molecular Ion) |

| m/z = 155 | [M - CH₃CO]⁺ | |

| m/z = 99 | [M - C₇H₁₃O]⁺ | |

| m/z = 85 | [CH₃COCH₂CO]⁺ | |

| m/z = 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The synthesis of this compound can be efficiently achieved via the transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol. Boric acid is an effective, environmentally benign catalyst for this transformation, particularly with secondary alcohols.[4]

Synthesis of this compound via Boric Acid-Catalyzed Transesterification

This protocol is adapted from established procedures for the transesterification of β-keto esters.[4][5]

Materials and Equipment:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Cycloheptanol

-

Boric acid (H₃BO₃)

-

Toluene (or solvent-free)

-

Round-bottom flask (50 mL or appropriate size)

-

Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add cycloheptanol (1.0 eq.), ethyl acetoacetate (1.2 eq.), and boric acid (0.1 eq.).

-

Reaction Conditions (Solvent Method): Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.

-

Reaction Conditions (Solvent-Free Method): Alternatively, for a greener approach, combine the reactants and catalyst in the flask and heat to 100-120 °C under a nitrogen atmosphere.[5] To drive the equilibrium, ethanol can be removed by distillation or by setting up a Soxhlet extractor filled with 4Å molecular sieves.[6]

-

Monitoring: The reaction is typically complete within 5-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Biological Context and Potential Applications

Beta-keto esters are crucial intermediates in organic synthesis due to their versatile reactivity. While no specific biological activities have been documented for this compound itself, its structural motif is a key component in many biologically active molecules.

-

Pharmaceutical Synthesis: The acetoacetate moiety is a precursor for synthesizing a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceuticals.

-

Drug Development Intermediate: As a functionalized building block, it can be used in multi-step syntheses of complex natural products and their analogs for drug discovery programs. The cycloheptyl group provides a lipophilic, non-aromatic carbocyclic scaffold that can be used to probe binding pockets in biological targets.

-

Flavor and Fragrance: Simpler alkyl 3-oxobutanoates are used as flavoring agents in the food industry, suggesting a potential, though unexplored, application in this area.

Logical Workflow for Synthesis

The following diagram illustrates the key steps and components in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Cycloheptyl 3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Cycloheptyl 3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the structural elucidation of this and similar β-keto esters.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complicated by the presence of keto-enol tautomerism, a common feature of β-dicarbonyl compounds.[1][2] This equilibrium results in two distinct sets of signals corresponding to the keto and enol forms, with the keto form generally being the major species in non-polar solvents. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the tables below. These predictions are based on typical chemical shift ranges for cycloalkyl protons, protons adjacent to carbonyl and ester functionalities, and data from structurally related molecules such as ethyl acetoacetate and cyclohexyl acetate.[1][3]

Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2' (CH-O) | 4.8 - 5.0 | quintet | 1H | ~ 6-8 |

| H-2 | 3.4 - 3.6 | s | 2H | - |

| H-4 | 2.2 - 2.4 | s | 3H | - |

| H-3', H-8' (CH₂) | 1.6 - 1.8 | m | 4H | - |

| H-4', H-5', H-6', H-7' (CH₂) | 1.4 - 1.6 | m | 8H | - |

Table 2: Predicted ¹H NMR Data for this compound (Enol Tautomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Enolic OH | 12.0 - 12.5 | br s | 1H | - |

| H-2' (CH-O) | 4.7 - 4.9 | quintet | 1H | ~ 6-8 |

| Vinylic H | 5.0 - 5.2 | s | 1H | - |

| Enol CH₃ | 1.9 - 2.1 | s | 3H | - |

| H-3', H-8' (CH₂) | 1.6 - 1.8 | m | 4H | - |

| H-4', H-5', H-6', H-7' (CH₂) | 1.4 - 1.6 | m | 8H | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). The choice of solvent can influence the keto-enol equilibrium.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

The spectrometer should be properly locked on the deuterium signal of the solvent and shimmed to obtain a homogeneous magnetic field.[2]

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 15 ppm is sufficient to cover the expected range of proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

The signals should be integrated to determine the relative number of protons for each resonance.

Structural Interpretation and Signal Assignment

The interpretation of the ¹H NMR spectrum of this compound involves the careful analysis of chemical shifts, signal multiplicities, and integration values to assign the resonances to the specific protons in both the keto and enol tautomers.

Caption: Correlation of proton environments and their predicted ¹H NMR chemical shifts for the keto and enol tautomers of this compound.

Key Features of the Predicted Spectrum:

-

Cycloheptyl Group: The proton attached to the ester oxygen (H-2') is expected to be the most downfield signal of the cycloheptyl ring, appearing as a quintet around 4.8-5.0 ppm due to coupling with the four adjacent methylene protons.[3] The remaining twelve protons of the cycloheptyl ring will likely appear as a complex multiplet in the aliphatic region (1.4-1.8 ppm).

-

3-Oxobutanoate Moiety (Keto Form): The methylene protons (H-2) are situated between two carbonyl groups, leading to significant deshielding and a predicted singlet at around 3.4-3.6 ppm. The methyl protons (H-4) adjacent to the ketone carbonyl are expected to resonate as a singlet at approximately 2.2-2.4 ppm.

-

3-Oxobutanoate Moiety (Enol Form): The presence of the enol tautomer introduces several characteristic signals. A broad singlet corresponding to the enolic hydroxyl proton is anticipated far downfield (12.0-12.5 ppm) due to intramolecular hydrogen bonding.[1] A vinylic proton signal should appear as a singlet around 5.0-5.2 ppm, and the methyl group attached to the double bond will resonate as a singlet at a more upfield position (1.9-2.1 ppm) compared to its keto counterpart.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to accurately determine the keto-enol ratio under specific conditions.

References

Mass Spectrometry of Cycloheptyl 3-oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of Cycloheptyl 3-oxobutanoate, a β-keto ester. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes information from established fragmentation patterns of analogous β-keto esters and cycloalkyl compounds to present a comprehensive theoretical and practical overview for researchers.

Predicted Fragmentation Pathways

The electron ionization (EI) mass spectrum of this compound is anticipated to be dominated by two primary fragmentation mechanisms characteristic of β-keto esters: α-cleavage and McLafferty rearrangement.[1][2][3] The cycloheptyl ring also introduces the possibility of ring-opening and subsequent fragmentation pathways.

Alpha (α)-Cleavage

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to a functional group, in this case, the carbonyl groups of the ester and ketone. For this compound, three principal α-cleavage pathways are proposed:

-

Cleavage 'a': Loss of the cycloheptyloxy radical (•OCH(CH₂)₆) to form the acetylketene radical cation, which can rearrange to the highly stable acetylium ion.

-

Cleavage 'b': Loss of the acetyl radical (•COCH₃) to generate a cycloheptyl carboxy radical cation.

-

Cleavage 'c': Loss of the cycloheptyl radical (•C₇H₁₃) from the ester portion.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a keto-group and an accessible γ-hydrogen.[4][5] In this compound, a γ-hydrogen can be abstracted from the cycloheptyl ring by the ketone carbonyl oxygen, leading to the formation of a neutral cycloheptene molecule and a charged enol fragment.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and plausible relative abundances for this compound. These values are extrapolated from the known fragmentation of similar β-keto esters and cycloalkyl compounds.

| m/z | Proposed Fragment Ion | Formula | Proposed Origin | Predicted Relative Abundance |

| 198 | [M]⁺• | [C₁₁H₁₈O₃]⁺• | Molecular Ion | Low |

| 155 | [M - C₂H₃O]⁺ | [C₉H₁₅O₂]⁺ | α-Cleavage 'b' | Moderate |

| 113 | [M - C₇H₁₃]⁺ | [C₄H₅O₃]⁺ | α-Cleavage 'c' | Moderate to High |

| 99 | [C₇H₁₅]⁺ | [C₇H₁₅]⁺ | Cycloheptyl cation | Moderate |

| 86 | [C₄H₆O₂]⁺• | [C₄H₆O₂]⁺• | McLafferty Rearrangement | High |

| 43 | [C₂H₃O]⁺ | [C₂H₃O]⁺ | α-Cleavage 'a' (Acetylium ion) | Very High (Base Peak) |

Experimental Protocols

This section outlines a general experimental protocol for acquiring the electron ionization (EI) mass spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum. Purification can be achieved by distillation or chromatography if necessary.

-

Solvent Selection: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane. The solvent should be of high purity (HPLC or mass spectrometry grade).

Mass Spectrometry Parameters

A standard electron ionization mass spectrometer can be used with the following typical parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe (for neat liquid) or gas chromatography (GC-MS) for introduction of the dissolved sample.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-300

Visualizations

Proposed Fragmentation Pathway of this compound

References

An In-depth Technical Guide on the Physical Properties of Cycloheptyl 3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the predicted physical properties of Cycloheptyl 3-oxobutanoate. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages data from analogous compounds to estimate its key physical characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties, providing a framework for empirical validation.

Predicted Physical Properties

| Property | Ethyl 3-oxobutanoate | Propyl 3-oxobutanoate | Butyl 3-oxobutanoate | Predicted Range for this compound |

| Molecular Formula | C6H10O3[1][2][3] | C7H12O3 | C8H14O3 | C11H18O3 |

| Molecular Weight ( g/mol ) | 130.14[1][2][3] | 144.17 | 158.19 | ~198.26 |

| Boiling Point (°C) | 181[2] | Not Available | 199-201 | > 200 |

| Melting Point (°C) | -43[2] | Not Available | -35 | Not Available |

| Density (g/cm³ at 20°C) | 1.029[2] | Not Available | 0.994 | ~1.0 |

| Refractive Index (n20/D) | 1.419[2] | Not Available | 1.428 | ~1.4 - 1.5 |

| Solubility in water | 116 g/L (20 °C)[2] | Not Available | Slightly soluble | Low to negligible |

Experimental Protocols for Physical Property Determination

To empirically determine the physical properties of this compound, the following standard laboratory procedures are recommended.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small sample is the Thiele tube method.[5][6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), and a small test tube.[5][6][7]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.[5][6]

-

The test tube is attached to a thermometer using a rubber band.[5][6]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[6]

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.[6]

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

2.2. Determination of Density

Density is the mass per unit volume of a substance.[8] For liquids, density can be accurately measured using a pycnometer or by the displacement method.[9]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.[9]

-

Procedure (using a pycnometer):

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.[9]

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped.[9]

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

-

The pycnometer is removed from the bath, dried, and its total mass is weighed.[9]

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8][9]

-

2.3. Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance. Several methods can be used for its determination, including the use of a refractometer or interferometry.[10][11][12]

-

Apparatus: Abbe refractometer, light source (sodium lamp), and a dropper.[12]

-

Procedure (using an Abbe refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.[13]

-

The prism is closed, and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound like this compound.

Caption: Workflow for determining the physical properties of a liquid.

References

- 1. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]

- 2. chembk.com [chembk.com]

- 3. ETHYL 3-OXOBUTANOATE | CAS 141-97-9 [matrix-fine-chemicals.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. mt.com [mt.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide on the Stability and Storage of Cycloheptyl 3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in the public domain for the stability and storage of Cycloheptyl 3-oxobutanoate. The following guide is based on established chemical principles for β-keto esters and cycloalkyl esters, providing a predictive framework for its handling, storage, and stability assessment.

Introduction

This compound is a β-keto ester, a class of compounds widely utilized as key intermediates in organic synthesis due to their versatile reactivity.[1][2] The stability of such molecules is paramount for ensuring the integrity of starting materials and the successful outcome of synthetic routes, particularly in the context of drug development where purity and impurity profiles are critical. This guide outlines the potential degradation pathways, recommended storage conditions, and methodologies for the stability assessment of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₃ | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |

| Spectroscopic Data | IR (CHCl₃, cm⁻¹): 3021, 2933, 1744, 1713, 1408, 763, 669¹H NMR (CDCl₃ + CCl₄, 200MHz): δ = 4.97 | [3] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and subsequent decarboxylation, which are common for β-keto esters.[4][5]

Hydrolysis

Esters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and alcohol.[5][6]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, yielding 3-oxobutanoic acid and cycloheptanol.[5]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide, to produce the salt of the carboxylic acid (sodium 3-oxobutanoate) and cycloheptanol.[6][7]

Decarboxylation

β-keto acids, the product of ester hydrolysis, are known to be unstable and readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.[1][4][8] In this case, 3-oxobutanoic acid would decompose to propanone and carbon dioxide.

Recommended Storage and Handling

Based on the anticipated degradation pathways, the following storage and handling guidelines are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture to prevent hydrolysis. Storage at reduced temperatures (e.g., 2-8 °C) is advisable to minimize degradation.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and analyzing for degradation over time.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 1, 4, and 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

-

Thermal Degradation: Store solid sample at 80°C for 1, 2, and 3 weeks.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

Primary Assay: Use a stability-indicating HPLC method with UV detection to quantify the parent compound and detect degradation products.

-

Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity.

-

Impurity Identification: Use LC-MS/MS to identify the mass of degradation products for structural elucidation.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of a forced degradation study, illustrating the expected stability profile.

| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant(s) |

| 0.1 M HCl, 60°C | 72 hours | 85.2 | 14.8 | 3-Oxobutanoic acid, Cycloheptanol |

| 0.1 M NaOH, RT | 8 hours | 70.5 | 29.5 | Sodium 3-oxobutanoate, Cycloheptanol |

| 3% H₂O₂, RT | 72 hours | 98.1 | 1.9 | Unidentified polar impurities |

| 80°C | 3 weeks | 95.7 | 4.3 | Propanone (from decarboxylation) |

| Photolytic | 1.2 M lux hrs | 99.5 | 0.5 | No significant degradation |

Conclusion

References

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Cycloheptyl 3-oxobutanoate: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptyl 3-oxobutanoate is a beta-keto ester of interest for various applications in organic synthesis and drug discovery. This technical guide addresses the current commercial unavailability of this compound and provides a comprehensive overview of a feasible synthetic route. Detailed experimental protocols, based on established transesterification methodologies, are presented to enable its preparation in a laboratory setting. Furthermore, this document summarizes key physicochemical properties, with estimated values derived from closely related analogs, to support further research and development activities. All quantitative data is presented in structured tables, and a schematic of the synthesis workflow is provided for clarity.

Commercial Availability

As of the date of this publication, this compound is not commercially available from major chemical suppliers. Researchers requiring this compound will likely need to synthesize it in-house. This guide provides a detailed methodology for its preparation.

Proposed Synthesis Methodology: Transesterification

The most direct and efficient method for preparing this compound is through the transesterification of a readily available alkyl 3-oxobutanoate, such as ethyl 3-oxobutanoate (ethyl acetoacetate), with cycloheptanol. This reaction can be catalyzed by various acids or metal-based catalysts.[1] Below is a generalized protocol adapted from established procedures for the synthesis of similar beta-keto esters.[2]

General Reaction Scheme

The overall reaction involves the substitution of the ethyl group of ethyl acetoacetate with the cycloheptyl group from cycloheptanol, with ethanol as a byproduct.

Caption: Transesterification of Ethyl 3-oxobutanoate with Cycloheptanol.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Ethyl 3-oxobutanoate (Ethyl acetoacetate)

-

Cycloheptanol

-

Boric acid (or another suitable catalyst, e.g., sulfated zirconia)[1]

-

Toluene (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for removal of ethanol)

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-oxobutanoate (1.0 eq), cycloheptanol (1.2 eq), and a catalytic amount of boric acid (e.g., 5-10 mol%). If desired, a solvent such as toluene can be used to aid the reaction and facilitate the removal of the ethanol byproduct via a Dean-Stark trap. For a solvent-free approach, the reactants can be heated directly.[2]

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C11H18O3 | Calculated |

| Molecular Weight | 198.26 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on similar beta-keto esters |

| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated to be higher than cyclohexyl analog |

| Density | ~1.0 g/cm3 | Estimated based on similar compounds |

| CAS Number | Not assigned | Not commercially available |

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The safety precautions for the starting materials (ethyl 3-oxobutanoate and cycloheptanol) should be strictly followed.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

While this compound is not commercially available, it can be synthesized in the laboratory through a straightforward transesterification reaction. This guide provides the necessary information, including a detailed experimental protocol and estimated physicochemical properties, to enable researchers to prepare and utilize this compound in their studies. The provided workflows and data tables are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

- 1. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of Cycloheptyl 3-oxobutanoate

Disclaimer: A specific Safety Data Sheet (SDS) for Cycloheptyl 3-oxobutanoate was not publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, namely other alkyl 3-oxobutanoates and cycloalkane derivatives. The information provided herein should be used as a general guideline for researchers, scientists, and drug development professionals. It is imperative to conduct a thorough risk assessment and adhere to all institutional and regulatory safety protocols before handling this compound.

This technical guide offers a comprehensive overview of the anticipated safety considerations for this compound, based on data from analogous chemical structures. It covers expected physicochemical properties, potential hazards, handling and storage procedures, and emergency response protocols.

Anticipated Physicochemical and Toxicological Properties

The properties of this compound are expected to be influenced by both the 3-oxobutanoate functional group and the cycloheptyl moiety. The following tables summarize quantitative data from several analogous compounds to provide an estimated profile.

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | Methyl 3-oxobutanoate | Ethyl 3-oxobutanoate | tert-Butyl 3-oxobutanoate | Cyclohexyl butyrate |

| CAS Number | 105-45-3[1] | 141-97-9 | 1694-31-1[2][3] | 1551-44-6[4] |

| Molecular Formula | C5H8O3[5] | C6H10O3 | C8H14O3[2] | C10H18O2 |

| Molecular Weight | 116.12 g/mol | 130.14 g/mol | 158.20 g/mol | 170.25 g/mol |

| Physical State | Liquid[1][5] | Liquid | Liquid | Liquid[4] |

| Boiling Point | 169-170 °C[1] | 181 °C | 190 °C | 200-202 °C |

| Flash Point | 67 °C[1] | 71 °C | 78 °C | 77 °C[4] |

| Specific Gravity | 1.077[1] | 1.028 | 0.969 | 0.934 |

Table 2: GHS Hazard Classifications of Analogous Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| Methyl 3-oxobutanoate | Warning | H227 (Combustible liquid), H318 (Causes serious eye damage) | |

| Ethyl 3-oxobutanoate | Warning | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] | |

| tert-Butyl 3-oxobutanoate | Warning | H227 (Combustible liquid)[2] | |

| Ethyl 2-ethyl-3-oxobutanoate | Warning | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7] |

Based on these analogs, this compound is anticipated to be a combustible liquid. It may cause skin and eye irritation, and potentially respiratory irritation.

Experimental Protocols: A Generalized Framework for Safety Assessment of a New Chemical Entity

In the absence of specific experimental data for this compound, a generalized workflow for assessing the safety of a new chemical entity is presented. This protocol is intended to serve as a template for researchers to adapt based on their specific institutional guidelines and regulatory requirements.

Objective: To systematically evaluate the potential hazards of a new chemical compound.

Materials:

-

The new chemical entity (e.g., this compound)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (material to be determined based on initial assessment)

-

Standard laboratory equipment for physicochemical property determination

-

In vitro and/or in silico toxicology testing platforms

Methodology:

-

Information Gathering:

-

Physicochemical Characterization:

-

Determine key physical and chemical properties such as melting point, boiling point, flash point, and solubility.

-

-

In Silico Toxicity Prediction:

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity.

-

-

In Vitro Toxicity Assessment:

-

Cytotoxicity: Perform assays using relevant cell lines to determine the concentration at which the compound induces cell death.

-

Genotoxicity: Conduct assays such as the Ames test to assess the mutagenic potential of the compound.

-

Skin and Eye Irritation/Corrosion: Utilize reconstructed human epidermis and cornea models to evaluate the potential for skin and eye irritation or corrosion.

-

-

Data Analysis and Risk Assessment:

-

Analyze the data from all assessments to identify and characterize potential hazards.

-

Determine the appropriate hazard classifications according to the Globally Harmonized System (GHS).

-

Establish safe handling procedures, required PPE, and emergency protocols based on the risk assessment.[8]

-

-

Documentation:

-

Compile all findings into a comprehensive safety report or internal SDS.

-

Visualizing Workflows and Logical Relationships

To further aid in the understanding of safety protocols, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for Chemical Safety Assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Steps to Completing a Chemical Assessment [iprotectu.com]

- 9. sbnsoftware.com [sbnsoftware.com]

- 10. sbnsoftware.com [sbnsoftware.com]

An In-depth Technical Guide to the Tautomerism of Cycloheptyl 3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the keto-enol tautomerism exhibited by cycloheptyl 3-oxobutanoate, a β-keto ester. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes the well-established principles of tautomerism in analogous β-dicarbonyl compounds to present a scientifically grounded framework for its study. This includes a discussion of the equilibrium, influencing factors, detailed experimental protocols for characterization, and illustrative quantitative data.

Introduction to Tautomerism in β-Keto Esters

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] A common form of tautomerism is keto-enol tautomerism, which occurs in carbonyl compounds that have an alpha-hydrogen.[1] The equilibrium involves the migration of a proton and the shifting of a double bond, resulting in a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and a carbon-carbon double bond).[2][3] For most simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium.[1][4]

However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized. This stabilization arises from the formation of a conjugated π-system and, more importantly, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.[4][5]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of its keto and enol forms.

Caption: Keto-enol tautomeric equilibrium of this compound.

The position of this equilibrium, and thus the relative ratio of the keto and enol tautomers, is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of the substituents.[5]

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The solvent plays a crucial role in determining the position of the keto-enol equilibrium.[6][7] The polarity of the solvent and its ability to form hydrogen bonds are key determinants.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the enol form is generally favored. This is because the intramolecular hydrogen bond in the enol form is highly stabilizing in an environment that cannot engage in hydrogen bonding itself.[4]

-

Polar Aprotic Solvents: In polar aprotic solvents like DMSO, the enol form can also be stabilized. These solvents can act as hydrogen bond acceptors, interacting with the enolic proton.[6]

-

Polar Protic Solvents: In polar protic solvents such as water or ethanol, the keto form is typically more favored. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.[4] They also compete with the intramolecular hydrogen bond of the enol, reducing its relative stability.

Temperature Effects

Temperature can also influence the tautomeric equilibrium. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, a decrease in temperature will favor the enol form, and vice versa.

Illustrative Quantitative Data

| Solvent | Dielectric Constant (ε) | Expected % Enol Tautomer |

| Hexane | 1.9 | ~ 45 - 55% |

| Carbon Tetrachloride | 2.2 | ~ 40 - 50% |

| Benzene | 2.3 | ~ 25 - 35% |

| Chloroform | 4.8 | ~ 15 - 25% |

| Acetone | 21 | ~ 10 - 20% |

| Ethanol | 24.5 | ~ 5 - 15% |

| Water | 80.1 | < 5% |

Experimental Protocols for Characterization

The most common and powerful technique for studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Both ¹H and ¹³C NMR can be used to distinguish and quantify the keto and enol forms because the tautomeric interconversion is typically slow on the NMR timescale.[6]

General Experimental Workflow for NMR Analysis

Caption: General experimental workflow for NMR analysis of tautomeric equilibrium.

Detailed NMR Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent in a standard NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

-

Allow the sample to equilibrate at a constant temperature in the NMR probe. This can take from minutes to several hours depending on the solvent and temperature.

-

Acquire spectra at regular intervals until the relative integrals of the keto and enol signals remain constant, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Process the final ¹H NMR spectrum.

-

Identify distinct and well-resolved signals corresponding to each tautomer.

-

Keto Tautomer: Expect a singlet for the methylene protons (–COCH₂CO–) typically in the range of 3.4-3.6 ppm.

-

Enol Tautomer: Expect a singlet for the vinylic proton (–C(OH)=CH–) around 5.0-5.5 ppm and a broad singlet for the enolic hydroxyl proton (–OH) at a more downfield chemical shift (e.g., 12-13 ppm).

-

-

Carefully integrate the chosen signals for the keto and enol forms.

-

Calculate the mole fraction and percentage of each tautomer using the following formulas:

-

% Keto = [Integral(keto) / (Integral(keto) + Integral(enol))] * 100

-

% Enol = [Integral(enol) / (Integral(keto) + Integral(enol))] * 100

-

-

The equilibrium constant (Keq) can be calculated as:

-

Keq = [% Enol] / [% Keto]

-

-

Conclusion

The tautomeric behavior of this compound is expected to follow the well-established principles of keto-enol equilibrium in β-keto esters. The ratio of the keto and enol forms is highly dependent on the solvent environment and can be reliably quantified using NMR spectroscopy. Understanding this equilibrium is crucial for predicting the reactivity, stability, and potential biological activity of this compound in various settings relevant to chemical research and drug development. The provided protocols offer a robust starting point for the detailed experimental investigation of this and related molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. oxfordreference.com [oxfordreference.com]

Methodological & Application

Application Notes and Protocols: Cycloheptyl 3-Oxobutanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cycloheptyl 3-oxobutanoate in the synthesis of heterocyclic compounds. While direct literature precedents for the use of this compound in these reactions are scarce, this document extrapolates from the well-established reactivity of other β-ketoesters (e.g., ethyl acetoacetate) in classic multicomponent reactions. The information presented here is intended to serve as a foundational guide for researchers looking to explore the unique properties that the cycloheptyl moiety may impart to heterocyclic scaffolds.

Introduction to this compound in Heterocyclic Synthesis

This compound is a β-ketoester that can serve as a versatile building block in organic synthesis. Its structure is analogous to the more commonly used ethyl acetoacetate and methyl acetoacetate. The presence of the bulky and lipophilic cycloheptyl group is anticipated to influence the solubility, reaction kinetics, and physicochemical properties of the resulting heterocyclic products. This unique structural feature may offer advantages in the development of new pharmacologically active agents, where modulation of properties like lipophilicity and metabolic stability is crucial.

Two of the most prominent multicomponent reactions where this compound can be employed are the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[1][2][3] These compounds are of significant interest in medicinal chemistry, with several derivatives being used as calcium channel blockers.[2][3]

General Reaction Scheme

The general reaction for the Hantzsch synthesis using this compound is depicted below:

Potential Influence of the Cycloheptyl Group

The use of this compound in the Hantzsch synthesis may have the following implications:

-

Steric Hindrance: The bulky cycloheptyl group may influence the rate of the reaction and potentially the yield of the final product.

-

Solubility: The lipophilic nature of the cycloheptyl moiety can enhance the solubility of the resulting dihydropyridine in nonpolar organic solvents, which could simplify purification processes.

-

Pharmacological Profile: In the context of drug discovery, the cycloheptyl group can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized dihydropyridines.

Experimental Protocol: Hantzsch Synthesis of Dihydropyridines

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aldehyde (1 mmol)

-

This compound (2 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).

-

Add ammonium acetate (1.2 mmol) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Hantzsch Synthesis Workflow

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Alkylation of Cycloheptyl 3-oxobutanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. These compounds feature a methylene group flanked by two carbonyl groups, which renders the α-hydrogens particularly acidic and susceptible to deprotonation by a suitable base.[1][2] The resulting enolate is a soft nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction.[3][4] This process, known as the acetoacetic ester synthesis, allows for the straightforward introduction of alkyl groups. Subsequent hydrolysis and decarboxylation of the alkylated product provides a versatile route to substituted ketones.[5]

This document provides detailed protocols for the mono-alkylation of cycloheptyl 3-oxobutanoate and its subsequent conversion to a ketone.

Reaction Principle and Workflow

The overall process involves three key stages:

-

Enolate Formation: A base is used to abstract an acidic α-hydrogen from this compound, forming a resonance-stabilized enolate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming the new C-C bond at the α-position.[4] This step is generally efficient with primary and secondary alkyl halides.[4]

-

Hydrolysis & Decarboxylation (Optional): The resulting α-substituted β-keto ester can be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[1][5]

Caption: General workflow for the alkylation of this compound.

Experimental Protocols

Protocol 1: Mono-alkylation of this compound

This protocol describes a general procedure for the alkylation of the α-carbon. To avoid transesterification, a base such as sodium hydride (NaH) or potassium tert-butoxide is recommended.

Materials and Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Alkyl halide (e.g., benzyl bromide, iodomethane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen/argon inlet

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated this compound.[6]

Protocol 2: Hydrolysis and Decarboxylation to form a Ketone

This protocol converts the alkylated product from Protocol 1 into a corresponding ketone.

Materials and Reagents:

-

α-Alkylated this compound

-

Aqueous sodium hydroxide (NaOH, 10-15%) or hydrochloric acid (HCl, 10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrolysis: In a round-bottom flask, combine the α-alkylated this compound (1.0 equivalent) with an excess of 10% aqueous NaOH.

-

Heating: Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the ester.

-

Acidification: Cool the reaction mixture to room temperature and then acidify to ~pH 2 by the careful, dropwise addition of 10% HCl.

-

Decarboxylation: Gently heat the acidified mixture to 50-70 °C. Vigorous evolution of CO₂ should be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.[5]

-

Extraction: Cool the mixture and extract the ketone product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purification: If necessary, purify the ketone by distillation or flash chromatography.

Reaction Mechanism

The reaction proceeds via a two-step mechanism: deprotonation to form a resonance-stabilized enolate, followed by a nucleophilic attack on the alkyl halide.

Caption: Mechanism of β-keto ester alkylation.

Data Presentation

The following table presents representative data for the alkylation of this compound with various alkyl halides under typical reaction conditions. Yields are illustrative and may vary based on specific reaction conditions and scale.

| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Expected Yield (%) |

| 1 | Iodomethane | NaH | THF | 6 | 85-95 |